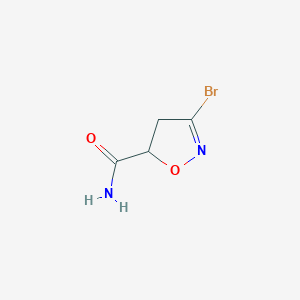

3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid amide

Description

Properties

IUPAC Name |

3-bromo-4,5-dihydro-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O2/c5-3-1-2(4(6)8)9-7-3/h2H,1H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMBOQJWLFNIMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656832 | |

| Record name | 3-Bromo-4,5-dihydro-1,2-oxazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030613-69-4 | |

| Record name | 3-Bromo-4,5-dihydro-1,2-oxazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid amide typically involves the cyclization of propargylic alcohols with N-protected hydroxylamines. This reaction can be catalyzed by p-tosylalcohol (TSA) and followed by tetrabutylammonium fluoride (TBAF) mediated detosylation. The cyclization process results in the formation of the isoxazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The choice of catalysts and reaction conditions can vary based on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid amide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of amines or alcohols.

Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid amide has several scientific research applications across different fields:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases, such as cancer and inflammation.

Industry: This compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid amide exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary based on the biological system and the specific activity being studied.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid amide

- Empirical Formula : C₄H₅BrN₂O₂

- CAS No.: 1030613-69-4

- Molecular Weight : 193.00 g/mol

- Structure : Features a bromine atom at the 3-position of the dihydroisoxazole ring and an amide group at the 5-carboxylic acid position .

Applications :

This compound is utilized in academic and industrial research, including pharmaceuticals, agrochemicals, and materials science. Its reactivity, particularly the bromine atom, makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions and other functionalization processes .

Comparison with Similar Compounds

Structural and Functional Variations

A comparative analysis of structurally related dihydroisoxazole derivatives is provided below:

Research Implications

- Agrochemicals : The compound’s stability in formulations (e.g., dispersible oil-based suspensions) is critical for agrochemical use, as seen in patents for herbicidal compositions .

- Medicinal Chemistry: Derivatives with extended aromatic systems (e.g., quinoxaline in S2b) show promise in targeted therapies, while the parent compound serves as a scaffold for further functionalization .

Biological Activity

3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid amide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : 230.06 g/mol

- Structure : The compound features a bromine atom attached to the isoxazole ring, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been identified as an inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme critical in glycolysis. Inhibition of GAPDH can lead to reduced cellular metabolism and proliferation, particularly in cancer cells.

- Covalent Modification : The compound can react with reactive cysteine residues in proteins, forming covalent bonds that alter enzyme activity. This property is particularly relevant in drug discovery, where specific targeting of proteins can enhance therapeutic efficacy .

- Antimicrobial Activity : Preliminary studies suggest that the compound may disrupt microbial cell membranes, leading to cell death. This mechanism is common among compounds with similar structural features.

Biological Activities

The biological activities of this compound include:

- Anticancer Properties : Research indicates that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, including pancreatic cancer.

- Antimicrobial Effects : The compound has shown potential as an antimicrobial agent, although specific details on its spectrum of activity are still under investigation.

Case Studies and Research Findings

Several studies have explored the biological activity and potential applications of this compound:

-

GAPDH Inhibition Study :

- A study demonstrated that this compound effectively inhibits GAPDH activity in vitro, leading to decreased viability in cancer cell lines. The IC50 values indicated a promising therapeutic window for further development.

- Covalent Ligand Discovery :

-

Antimicrobial Testing :

- Initial antimicrobial assays have shown that the compound exhibits activity against certain bacterial strains, warranting further exploration into its potential as an antibiotic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromophenyl-4,5-dihydroisoxazole-5-carboxylic acid | CHBrNO | Different phenyl substitution |

| 3-(4-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid | CHBrNO | Variation in bromine position |

| This compound | CHBrNO | Amide functionalization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.